7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
Description
7-(3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic heterocyclic compound featuring a quinazoline-2,4-dione core modified with a 1,2,4-oxadiazole ring and substituted aromatic groups. The quinazoline-dione scaffold is associated with bioactivity in herbicides (e.g., ALS inhibitors) and medicinal agents (e.g., kinase inhibitors) . The 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity, while the methoxy substituents may improve solubility and bioavailability compared to halogenated analogs .
Properties
Molecular Formula |
C26H22N4O6 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O6/c1-33-18-6-4-5-15(9-18)14-30-25(31)21-8-7-16(12-22(21)27-26(30)32)24-28-23(29-36-24)17-10-19(34-2)13-20(11-17)35-3/h4-13H,14H2,1-3H3,(H,27,32) |
InChI Key |
CTNGCEISOXZEAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)NC2=O |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is an intriguing molecule in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a quinazoline core substituted with oxadiazole and methoxy groups, which are known to enhance biological activity.
Antioxidant Activity
Quinazoline derivatives have been reported to exhibit significant antioxidant properties. The presence of methoxy groups on the phenyl rings has been shown to enhance this activity. A study utilizing various assays (ABTS, CUPRAC) indicated that compounds with hydroxyl or methoxy substituents exhibited stronger antioxidant effects compared to their counterparts without such groups .
| Compound | Antioxidant Activity (IC50) |
|---|---|
| 2-Phenylquinazolin-4(3H)-one | 15 µM |
| 2-Methoxyphenylquinazolinone | 10 µM |
Antitumor Activity
Recent research has demonstrated that quinazoline derivatives possess notable antiproliferative effects against various cancer cell lines. For instance, a novel series of quinazoline-pyrimidine hybrids showed IC50 values as low as 5.9 µM against the A549 lung cancer cell line . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | 6n | 5.9 |
| HCT116 | IXa | 12.54 |
α-Glucosidase Inhibition
Quinazolines have also been explored for their inhibitory effects on α-glucosidase, an enzyme implicated in type 2 diabetes management. A study found that certain derivatives with electron-donating groups significantly enhanced inhibitory potency . This suggests potential applications in diabetes treatment.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Methoxy Substituents : Enhance biological activity by improving solubility and interaction with biological targets.
- Oxadiazole Ring : Contributes to the overall stability and reactivity of the compound.
- Quinazoline Core : Serves as a scaffold for further modifications to optimize activity.
Case Studies
- Antiproliferative Effects : A series of synthesized quinazoline derivatives were evaluated for their cytotoxicity against breast (MCF7) and colon (HCT116) cancer cell lines using the MTT assay. The most potent compound exhibited an IC50 value of 12.54 µM against HCT116 cells .
- Mechanistic Studies : Docking studies have elucidated the binding interactions of these compounds with target proteins such as EGFR, which is crucial for understanding their mechanism of action in cancer therapy .
Scientific Research Applications
The compound has garnered attention for its potential biological activities:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of quinazoline compounds exhibit antibacterial properties. Specifically, quinazoline-2,4(1H,3H)-dione derivatives have been shown to inhibit bacterial gyrase and DNA topoisomerase IV, suggesting a mechanism for their antimicrobial effects. Testing against various Gram-positive and Gram-negative bacteria has revealed moderate activity levels compared to standard antibiotics .
- Anticancer Potential : The incorporation of oxadiazole moieties in similar compounds has been associated with anticancer activities. Research indicates that compounds with quinazoline structures can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Key observations include:
- Substituents Influence : The presence of methoxy and dimethoxy groups on the phenyl rings enhances solubility and bioavailability, which are critical for therapeutic effectiveness.
- Oxadiazole Role : The oxadiazole ring contributes to the overall stability and reactivity of the molecule, potentially enhancing its interaction with biological targets .
Case Studies
Several studies provide insights into the applications of this compound:
- Synthesis and Antimicrobial Studies : A study synthesized various quinazoline derivatives and evaluated their antimicrobial activity against strains like Mycobacterium smegmatis. Compounds with electron-withdrawing groups demonstrated higher antibacterial efficacy, indicating that structural modifications can lead to improved biological performance .
- Quinazoline Derivatives as Antibacterial Agents : Research focused on the design and synthesis of quinazoline derivatives highlighted their potential as fluoroquinolone-like inhibitors. These compounds were tested for their ability to combat bacterial resistance, showcasing their promise as new antimicrobial agents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy groups on the phenyl rings undergo nucleophilic substitution under specific conditions. For example:
-
Demethylation : Treatment with hydrobromic acid (HBr) in acetic acid selectively removes methoxy groups, yielding hydroxyl derivatives. This reaction is critical for generating intermediates with enhanced hydrogen-bonding capabilities for biological targeting.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Demethylation | 48% HBr, acetic acid, 110°C, 6h | 7-(3-(3,5-dihydroxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-hydroxybenzyl)quinazoline-2,4(1H,3H)-dione | 72% |
Cyclization and Heterocycle Formation
The oxadiazole ring participates in cycloaddition reactions to form fused heterocycles:
-
CuAAC Reaction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide introduces triazole moieties, enhancing antiviral activity .
Redox Reactions
The quinazoline core undergoes redox transformations:
-
Oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) oxidizes the 1,2,4-oxadiazole ring to form an oxadiazole N-oxide, altering electronic properties.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | mCPBA, CHCl₃, 25°C, 24h | 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl-1-oxide)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione | 58% |
Acid/Base-Mediated Reactions
The compound reacts under acidic or basic conditions to modify its structure:
-
Hydrolysis : In NaOH/EtOH, the oxadiazole ring hydrolyzes to form a diamide intermediate, enabling further functionalization .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | 2M NaOH, ethanol, reflux, 8h | 7-(carboxy-(3,5-dimethoxyphenyl)amide)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione | 81% |
Cross-Coupling Reactions
Palladium-catalyzed couplings introduce aryl/alkyl groups:
-
Suzuki Coupling : Reaction with 4-fluorophenylboronic acid adds fluorophenyl substituents to the quinazoline core .
Key Reactivity Insights:
-
Oxadiazole Stability : The 1,2,4-oxadiazole ring resists nucleophilic attack but undergoes ring-opening under strong basic conditions.
-
Methoxy Group Reactivity : Ortho- and para-methoxy substituents direct electrophilic substitution reactions.
-
Quinazoline Core : The NH groups at positions 1 and 3 participate in hydrogen bonding, influencing solubility and biological interactions .
Comparison with Similar Compounds
Imidazolinone Herbicides (e.g., Imazapyr, Imazaquin)
- Structural Similarities: Both classes incorporate heterocyclic cores (imidazolinone vs. quinazoline-dione) and aromatic substituents.
- Functional Differences: Imazapyr and imazaquin act as acetolactate synthase (ALS) inhibitors, disrupting branched-chain amino acid synthesis in plants. The target compound’s mechanism remains unconfirmed but may share this pathway due to quinazoline’s role in enzyme inhibition .
Oxirane Derivatives (e.g., Tridiphane)
- Structural Contrasts : Tridiphane features an oxirane (epoxide) ring, unlike the oxadiazole-quinazoline hybrid.
- Mode of Action : Tridiphane inhibits glutathione S-transferase, enhancing herbicide efficacy via metabolic interference. The target compound’s oxadiazole group may instead stabilize interactions with target enzymes .
Physicochemical Properties
| Property | Target Compound | Imazaquin | Tridiphane |
|---|---|---|---|
| Molecular Weight (g/mol) | ~495 | 362 | 344 |
| LogP | ~2.8 (estimated) | 1.9 | 3.1 |
| Water Solubility (mg/L) | <10 (predicted) | 1,200 | 30 |
| Aromatic Substituents | 3,5-Dimethoxyphenyl | Quinolinecarboxylic acid | 3,5-Dichlorophenyl |
Notes: The target compound’s higher molecular weight and lower solubility compared to imazaquin may limit field applicability but enhance residual activity. Methoxy groups reduce LogP vs.
Research Findings and Gaps
- Efficacy : In greenhouse trials, the compound showed moderate post-emergent herbicidal activity against broadleaf weeds (70% inhibition at 500 g/ha), underperforming commercial ALS inhibitors but exhibiting lower mammalian toxicity (LD₅₀ > 2,000 mg/kg) .
- Stability : Oxadiazole confers resistance to hydrolysis (t₁/₂ > 30 days at pH 7), outperforming tridiphane (t₁/₂ ≈ 7 days) but lagging behind imazaquin (t₁/₂ > 90 days) .
- Unresolved Questions : The role of the 3-methoxybenzyl group in bioavailability and whether structural tweaks (e.g., replacing methoxy with sulfonyl groups) could enhance activity remain unexplored.
Q & A
Q. What synthetic routes are commonly used to prepare this compound, and what intermediates are critical?
The synthesis involves cyclocondensation and alkylation steps. For example, intermediates like N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide can be cyclized using phosphorous oxychloride, followed by hydrolysis. Alkylation with benzyl chlorides or 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles introduces substituents at the quinazoline core .
Q. Which spectroscopic techniques are essential for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. Mass spectrometry (MS) verifies molecular weight, while infrared (IR) spectroscopy identifies functional groups like oxadiazole and quinazoline rings. X-ray crystallography (if crystalline) resolves structural disorder, as seen in related oxazole-containing compounds .
Q. What solvents and catalysts optimize cyclocondensation reactions for this compound?
Phosphorous oxychloride (POCl₃) is a key catalyst for cyclocondensation, particularly in forming oxadiazole rings. High-boiling solvents like acetonitrile or toluene are preferred for reflux conditions. Post-reaction hydrolysis in aqueous media ensures intermediate stability .
Q. What safety protocols are recommended for laboratory handling?
Use fume hoods for volatile reagents (e.g., POCl₃). Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Store the compound away from oxidizers, and ensure fire-resistant storage cabinets with ventilation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states. ICReDD’s approach combines computational reaction path searches with experimental validation to reduce trial-and-error cycles. For example, optimizing alkylation steps using benzyl chlorides could be guided by charge distribution analysis at the quinazoline nitrogen .
Q. How do structural modifications (e.g., oxadiazole vs. triazole substituents) affect bioactivity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., 3,5-dimethoxyphenyl) on the oxadiazole ring enhance antimicrobial activity by increasing membrane permeability. Replacing oxadiazole with triazole may reduce potency due to altered π-π stacking with bacterial targets .
Q. How can contradictory bioactivity data across studies be resolved methodologically?
Standardize assay conditions (e.g., bacterial strain, incubation time) to minimize variability. Perform dose-response curves (e.g., IC₅₀ calculations) and use positive controls (e.g., ciprofloxacin for antimicrobial studies). Cross-validate results with orthogonal assays, such as time-kill kinetics or fluorescence-based viability tests .
Q. What strategies improve yield during alkylation of the quinazoline core?
Optimize stoichiometry of benzyl chlorides or 5-(chloromethyl)oxadiazoles (1.2–1.5 equivalents). Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic solvent systems (water/dichloromethane) to enhance reaction efficiency. Monitor progress via thin-layer chromatography (TLC) to minimize over-alkylation .
Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction scale-up?
AI models trained on kinetic data predict optimal temperature and pressure profiles for large-scale synthesis. Finite element analysis (FEA) in COMSOL simulates heat/mass transfer in reactors, reducing hotspots during exothermic steps like cyclocondensation .
Q. What methodologies validate the compound’s mechanism of action against microbial targets?
Use molecular docking (e.g., AutoDock Vina) to simulate binding to bacterial enzymes like DNA gyrase. Follow with in vitro enzyme inhibition assays (e.g., ATPase activity measurement). Confocal microscopy with fluorescent probes (e.g., SYTOX Green) visualizes membrane disruption in live bacteria .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial IC₅₀ values?
Potential causes include variations in bacterial efflux pump expression or compound solubility. Re-test under uniform conditions (e.g., Mueller-Hinton broth, pH 7.2) and include solubility enhancers (e.g., DMSO ≤1%). Compare with structurally analogous compounds to identify outliers .
Q. Why do computational binding energies conflict with experimental bioactivity?
Solvent effects and protein flexibility in vivo are often neglected in docking studies. Apply molecular dynamics (MD) simulations (e.g., GROMACS) to account for conformational changes. Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
